3-Iodobiphenyl-4-carboxylic acid

Descripción general

Descripción

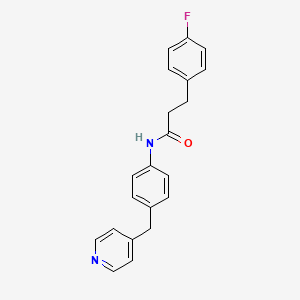

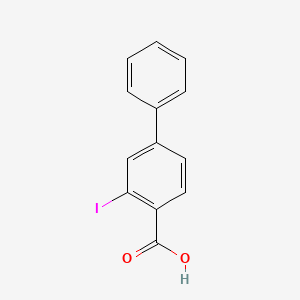

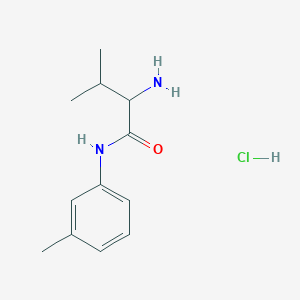

3-Iodobiphenyl-4-carboxylic acid is a chemical compound with the molecular formula C13H9IO2 . It is used in various scientific research applications due to its unique combination of properties.

Molecular Structure Analysis

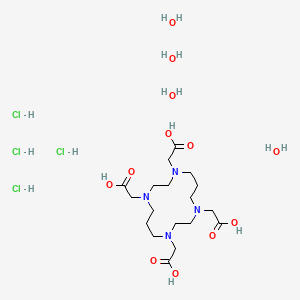

The molecular structure of 3-Iodobiphenyl-4-carboxylic acid consists of a carboxyl functional group, CO2H, attached to a biphenyl group, which is a molecule composed of two connected phenyl rings . The crystal structure of similar compounds has been determined from three-dimensional X-ray diffraction data .Physical And Chemical Properties Analysis

3-Iodobiphenyl-4-carboxylic acid has a molecular weight of 324.11 . It is practically insoluble with a solubility of 0.068 g/L at 25 ºC and has a density of 1.711±0.06 g/cm3 at 20 ºC 760 Torr .Aplicaciones Científicas De Investigación

Organic Synthesis

3-Iodobiphenyl-4-carboxylic acid: is a valuable compound in organic synthesis. Its iodine atom can undergo various organic reactions, such as substitution or coupling, making it a versatile building block for synthesizing complex molecules . It’s particularly useful in creating biphenyl structures, which are common in many organic compounds, including pharmaceuticals and agrochemicals.

Nanotechnology

In nanotechnology, 3-Iodobiphenyl-4-carboxylic acid can be used to modify the surface of nanoparticles, such as carbon nanotubes and graphene . The carboxylic acid group can form strong covalent bonds with the surface of these materials, enhancing their dispersion and incorporation into polymer nanomaterials.

Polymer Synthesis

This compound plays a role in the synthesis of polymers. It can act as a monomer or an additive to influence the properties of polymers. For instance, it can be involved in the creation of copolymers by reacting with other monomers, which can result in materials with unique mechanical and thermal properties .

Medicine

In the medical field, 3-Iodobiphenyl-4-carboxylic acid could potentially be used in the development of new drugs. Its structure allows for the creation of derivatives that may interact with biological targets. While specific applications in medicine are not directly cited, the structural features of this compound suggest its utility in drug design .

Agriculture

The carboxylic acid group of 3-Iodobiphenyl-4-carboxylic acid can be involved in the solubilization of minerals in the soil, which is crucial for plant nutrition. Although not directly used in agriculture, the principles of carboxylic acid interactions in the rhizosphere can be applied to understand how such compounds might influence soil chemistry and plant health .

Food Industry

While there is no direct reference to the use of 3-Iodobiphenyl-4-carboxylic acid in the food industry, carboxylic acids, in general, are known to serve as preservatives and flavor agents due to their antimicrobial properties. They can help in extending the shelf life of food products and enhancing their safety .

Industrial Applications

In various industries, 3-Iodobiphenyl-4-carboxylic acid could be utilized for its chemical properties. For example, its iodine content might be useful in catalysis or as a component in the synthesis of dyes and pigments. The carboxylic acid functionality also allows it to act as a pH adjuster or a precursor to more complex industrial chemicals .

Environmental Sustainability

Carboxylic acids are known for their role in environmental sustainability3-Iodobiphenyl-4-carboxylic acid could potentially be used in processes that require organic acids for the detoxification of pollutants or the biodegradation of hazardous substances .

Propiedades

IUPAC Name |

2-iodo-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNTXRUYTWXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90722269 | |

| Record name | 3-Iodo[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5737-84-8 | |

| Record name | 3-Iodo[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)

![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1398481.png)

![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)

![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)